molecular formula C9H8ClFN4 B1464943 [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247489-06-0

[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1464943
CAS No.: 1247489-06-0
M. Wt: 226.64 g/mol
InChI Key: JYXOTBKPEKYHTG-UHFFFAOYSA-N
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Description

The compound is a derivative of methanamine, which is a heterocyclic organic compound . Methanamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .


Molecular Structure Analysis

The molecular structure of methanamine derivatives can vary greatly depending on the substituents attached to the methanamine core .


Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives can vary. For example, the boiling point of a related compound, (5-chloro-6-fluoropyridin-2-yl)methanamine, is predicted to be 225.7±35.0 °C, and its density is predicted to be 1.351±0.06 g/cm3 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

One study describes a neurokinin-1 (NK1) receptor antagonist with potential implications in treating emesis and depression. The compound exhibited high affinity and oral activity, indicating its utility in pre-clinical models relevant to clinical efficacy in these conditions (Harrison et al., 2001).

Structural Characterization

Another research effort focused on the synthesis and structural characterization of isostuctural compounds with potential relevance in materials science and molecular engineering. These compounds demonstrated particular conformations and planarity, contributing to the understanding of their physical properties (Kariuki et al., 2021).

Tetrel Bonding Interactions

A study explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This work provides insight into the molecular interactions and electronic properties of triazole derivatives, which could be relevant for the design of new chemical entities or materials (Ahmed et al., 2020).

Chiral Discrimination

Research into chiral discrimination of a related compound highlights the importance of stereochemistry in pharmaceutical sciences. Understanding how chiral molecules interact with biological systems can lead to the development of more effective and selective drugs (Bereznitski et al., 2002).

Antidepressant-like Activity

A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists reported robust antidepressant-like activity. This suggests potential therapeutic applications for mood disorders (Sniecikowska et al., 2019).

Antimicrobial Activities

Several studies have synthesized novel compounds featuring the triazole moiety, evaluating their antimicrobial activities against various pathogens. These findings contribute to the search for new antimicrobial agents in response to increasing antibiotic resistance (Thomas et al., 2010).

Crystal Structure Analysis

Research on the crystal structures of triazole derivatives, including an active α-glycosidase inhibition agent, provides valuable information on molecular geometry and potential for drug design (Gonzaga et al., 2016).

Mechanism of Action

Safety and Hazards

Methanamine and its derivatives can have various safety and hazard profiles. For instance, (5-chloro-2-fluorophenyl)(phenyl)methanamine hydrochloride has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 .

Properties

IUPAC Name

[1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOTBKPEKYHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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